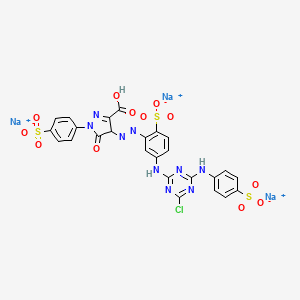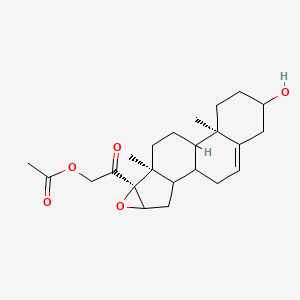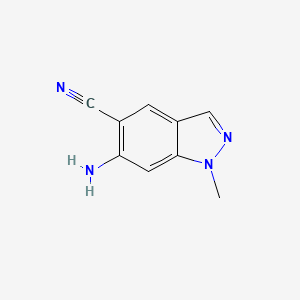![molecular formula C16H25NO3Si B14801705 tert-Butyl 4-methoxy-1,1-dimethyl-1,2-dihydrobenzo[d][1,3]azasiline-3(4H)-carboxylate](/img/structure/B14801705.png)
tert-Butyl 4-methoxy-1,1-dimethyl-1,2-dihydrobenzo[d][1,3]azasiline-3(4H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 4-methoxy-1,1-dimethyl-1,2-dihydrobenzo[d][1,3]azasiline-3(4H)-carboxylate: is a complex organic compound that belongs to the class of azasilines This compound is characterized by the presence of a tert-butyl group, a methoxy group, and a dihydrobenzo[d][1,3]azasiline core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-methoxy-1,1-dimethyl-1,2-dihydrobenzo[d][1,3]azasiline-3(4H)-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the azasiline core: This can be achieved through a cyclization reaction involving a suitable precursor such as a substituted aniline and a silicon-containing reagent.
Introduction of the tert-butyl group: This step often involves the use of tert-butyl chloride in the presence of a base to introduce the tert-butyl group via a substitution reaction.
Methoxylation: The methoxy group can be introduced using methanol and an appropriate catalyst under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of catalysts, reaction conditions, and purification methods to ensure high purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 4-methoxy-1,1-dimethyl-1,2-dihydrobenzo[d][1,3]azasiline-3(4H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and tert-butyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and alcohols in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
tert-Butyl 4-methoxy-1,1-dimethyl-1,2-dihydrobenzo[d][1,3]azasiline-3(4H)-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of tert-Butyl 4-methoxy-1,1-dimethyl-1,2-dihydrobenzo[d][1,3]azasiline-3(4H)-carboxylate involves its interaction with molecular targets and pathways. The compound may act by binding to specific receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl 4-methoxy-1,1-dimethyl-1,2-dihydrobenzo[d][1,3]azasiline-3(4H)-carboxylate: can be compared with other azasiline derivatives and compounds with similar structural features, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and physical properties. These properties make it valuable for various applications in scientific research and industry.
Propriétés
Formule moléculaire |
C16H25NO3Si |
|---|---|
Poids moléculaire |
307.46 g/mol |
Nom IUPAC |
tert-butyl 4-methoxy-1,1-dimethyl-2,4-dihydro-3,1-benzazasiline-3-carboxylate |
InChI |
InChI=1S/C16H25NO3Si/c1-16(2,3)20-15(18)17-11-21(5,6)13-10-8-7-9-12(13)14(17)19-4/h7-10,14H,11H2,1-6H3 |
Clé InChI |
FHRXSFAKXPXIEB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1C[Si](C2=CC=CC=C2C1OC)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[1-(Dimethylamino)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]iminopropylidene]propanedinitrile](/img/structure/B14801644.png)
![methyl 7-[3,5-dihydroxy-2-[(3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoate](/img/structure/B14801651.png)
![Phosphonic acid, P,P'-[[2-(1H-benzotriazol-1-yl)-2-benzoyl-1,3-propanediyl]bis[(3-bromo-7,2-naphthalenediyl)(difluoromethylene)]]bis-](/img/structure/B14801655.png)
![2-amino-N-[(1-benzylpyrrolidin-3-yl)methyl]-N-methylpropanamide](/img/structure/B14801661.png)
![N,N'-bis[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]hexanediamide](/img/structure/B14801669.png)
![tert-butyl 3-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B14801670.png)
![Dichlorocopper;[(4-oxo-4a,5,6,7,8,8a-hexahydrochromen-3-yl)methylideneamino]thiourea](/img/structure/B14801676.png)
![Methyl 5-[6-(2,2-dimethylpropanoyloxymethyl)benzimidazol-1-yl]-3-[1-[2-(trifluoromethyl)phenyl]ethoxy]thiophene-2-carboxylate](/img/structure/B14801685.png)
![2-(2-bromo-4-chlorophenoxy)-N'-[(naphthalen-1-yloxy)acetyl]acetohydrazide](/img/structure/B14801691.png)

![1,2-dimethyl-4,14-bis(4-methylphenyl)-3,15-dithiatetracyclo[10.3.0.02,6.07,11]pentadeca-4,6,11,13-tetraene](/img/structure/B14801699.png)

